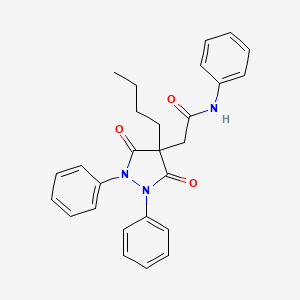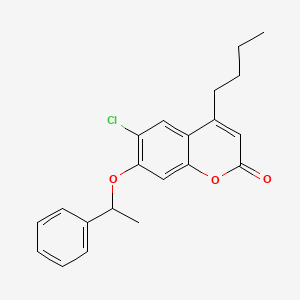
2-(4-butyl-3,5-dioxo-1,2-diphenyl-4-pyrazolidinyl)-N-phenylacetamide
Overview
Description
2-(4-butyl-3,5-dioxo-1,2-diphenyl-4-pyrazolidinyl)-N-phenylacetamide, also known as phenylbutazone, is a nonsteroidal anti-inflammatory drug (NSAID) that has been used for the treatment of pain and inflammation for over 70 years. Phenylbutazone is a pyrazolone derivative that was first synthesized in the 1940s and has been used in both human and veterinary medicine. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mechanism of Action
The mechanism of action of 2-(4-butyl-3,5-dioxo-1,2-diphenyl-4-pyrazolidinyl)-N-phenylacetamidene is not fully understood, but it is thought to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever, and their inhibition by 2-(4-butyl-3,5-dioxo-1,2-diphenyl-4-pyrazolidinyl)-N-phenylacetamidene may explain its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects
Phenylbutazone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of COX enzymes, which results in a decrease in the production of prostaglandins. This leads to a reduction in inflammation, pain, and fever. Phenylbutazone has also been shown to have antitumor activity in some cell lines, although the mechanism of this effect is not fully understood.
Advantages and Limitations for Lab Experiments
Phenylbutazone has a number of advantages as a tool for scientific research. It has well-established anti-inflammatory, analgesic, and antipyretic effects, making it a useful tool for studying these conditions. It is also relatively inexpensive and widely available, making it accessible to researchers. However, there are also limitations to the use of 2-(4-butyl-3,5-dioxo-1,2-diphenyl-4-pyrazolidinyl)-N-phenylacetamidene in lab experiments. It has been shown to have some toxicity in certain animal models, and its effects can be variable depending on the dose and route of administration.
Future Directions
There are a number of future directions for the study of 2-(4-butyl-3,5-dioxo-1,2-diphenyl-4-pyrazolidinyl)-N-phenylacetamidene. One area of interest is the development of new formulations of the drug that may be more effective or have fewer side effects. Another area of interest is the study of the mechanism of action of 2-(4-butyl-3,5-dioxo-1,2-diphenyl-4-pyrazolidinyl)-N-phenylacetamidene, particularly its antitumor effects. There is also interest in the use of 2-(4-butyl-3,5-dioxo-1,2-diphenyl-4-pyrazolidinyl)-N-phenylacetamidene in combination with other drugs for the treatment of various conditions, such as cancer and arthritis. Finally, there is interest in the use of 2-(4-butyl-3,5-dioxo-1,2-diphenyl-4-pyrazolidinyl)-N-phenylacetamidene as a tool for studying the role of COX enzymes in various physiological processes.
Scientific Research Applications
Phenylbutazone has been used in a variety of scientific research applications, including the study of inflammation, pain, and arthritis. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, making it a useful tool for studying these conditions. Phenylbutazone has also been used in the study of cancer, as it has been shown to have antitumor activity in some cell lines.
properties
IUPAC Name |
2-(4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3/c1-2-3-19-27(20-24(31)28-21-13-7-4-8-14-21)25(32)29(22-15-9-5-10-16-22)30(26(27)33)23-17-11-6-12-18-23/h4-18H,2-3,19-20H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXSHOGFLVZTOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{2-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B3988475.png)
![methyl 2-[3-hydroxy-4-(5-methyl-2-furoyl)-5-(3-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3988482.png)
![2-{benzyl[(4-chlorophenyl)thio]amino}pyridine](/img/structure/B3988488.png)
![7-[(3-bromobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B3988490.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-furamide](/img/structure/B3988494.png)


![5-butyl-3-(2-furyl)-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B3988510.png)

![N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B3988518.png)
![1-{1,3-dimethyl-2,4,6-trioxo-5-[2-(4-pyridinyl)ethyl]hexahydro-5-pyrimidinyl}cyclohexanecarbonitrile](/img/structure/B3988523.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B3988532.png)

![N-[2-(1-adamantyl)ethyl]-2-thiophenecarboxamide](/img/structure/B3988558.png)